4-(二甲基氨磺酰基)-N-(3-硝基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

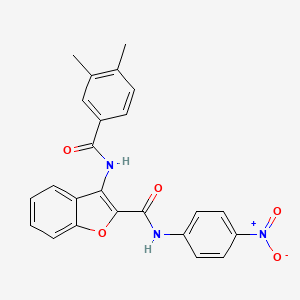

The compound 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides can be modified to produce various derivatives with potential biological applications, as seen in the synthesis of different substituted benzamides for evaluation against human recombinant alkaline phosphatase and ecto-5′-nucleotidases .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide was achieved from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, with characterization based on spectroscopic techniques . Similarly, the synthesis of a bis amide derivative was performed through a ring-opening reaction of a benzoxazinone with an aniline derivative . Although the specific synthesis of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is not detailed in the provided papers, these methods offer insights into the potential synthetic routes that could be employed.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction (XRD) . These techniques provide detailed information about the functional groups, molecular geometry, and intermolecular interactions within the crystal lattice. For example, in the case of N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide, the molecules were linked by N–H···O and C–H···O hydrogen bonds, which are crucial for the crystal packing structure .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic addition, as seen in the desulfurization reaction of an isothiazolimine derivative that led to the formation of amidine and thioimidate derivatives . These reactions can be influenced by the presence of different functional groups, such as nitro groups, which can participate in the reaction mechanisms. The reactivity of these compounds can be further explored through computational methods such as ab initio calculations to correlate with experimental results .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups and sulfonamide groups can affect properties like solubility, melting point, and reactivity. The intermolecular hydrogen bonding within the crystal lattice can also impact the compound's stability and solid-state properties . Density functional theory (DFT) calculations can provide theoretical data on the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's chemical reactivity .

科学研究应用

聚合物合成和材料科学

- 芳香聚酰胺的链增长缩聚:一项研究探索了合成均一芳香聚酰胺和含芳香聚酰胺的低多分散性嵌段共聚物。这项研究表明在制造具有特定机械和化学性质的高级材料中具有潜在应用 (Yokozawa 等人,2002).

药物化学和药物设计

- 抗肿瘤剂:对硝基苄基氯衍生物的研究,包括与 4-(二甲基氨磺酰基)-N-(3-硝基苯基)苯甲酰胺结构相关的化合物,显示出有希望的抗肿瘤活性。这强调了该化合物在癌症治疗药物开发中的潜力 (Santos 等人,2013).

腐蚀抑制

- 腐蚀抑制研究:对包括硝基取代衍生物的 N-苯基苯甲酰胺的一项研究表明它们作为酸性条件下低碳钢的腐蚀抑制剂的有效性。这表明在保护工业材料免受腐蚀方面的应用 (Mishra 等人,2018).

环境科学和生物修复

- 生物降解研究:涉及 Ralstonia sp. SJ98 对 3-甲基-4-硝基苯酚的趋化性和生物降解的研究突出了使用微生物降解环境污染物的潜力。这可能与受类似硝基苯基化合物污染的场所的生物修复有关 (Bhushan 等人,2000).

分析化学

- 氰化物的检测:一系列 N-硝基苯基苯甲酰胺衍生物被开发为水性环境中氰化物的化学传感器,展示了硝基苯基苯甲酰胺在开发用于危险物质的选择性和灵敏检测方法中的应用 (Sun 等人,2009).

属性

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-17(2)24(22,23)14-8-6-11(7-9-14)15(19)16-12-4-3-5-13(10-12)18(20)21/h3-10H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKDKOTMQSVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2519297.png)

![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)

![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)